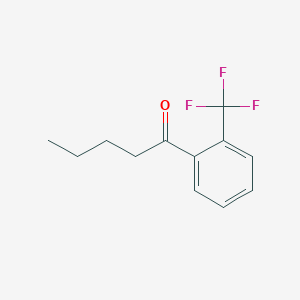![molecular formula C9H8BrN3O2 B13053261 Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a chemical compound that belongs to the class of benzo-triazole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the benzo-triazole ring and a methyl ester group attached to the 2-position of the triazole ring. Benzo-triazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate typically involves the following steps:
Formation of the Benzo-triazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzo-triazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable nitrile under acidic conditions.
Bromination: The benzo-triazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the triazole ring with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding benzo-triazole derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzo-triazole derivatives.
Reduction: Formation of the de-brominated benzo-triazole compound.
Oxidation: Formation of oxidized benzo-triazole derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Benzo-triazole derivatives have shown promise in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds .
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as semiconductors and polymers. Its structural features contribute to the stability and functionality of these materials .
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the ester group can interact with molecular targets, affecting their activity and leading to therapeutic effects. The exact pathways and molecular targets vary based on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Lacks the bromine atom and has a carboxylic acid group.
6-Bromo-N-(2-methyl-2H-benzo[D][1,2,3]triazol-5-yl)quinolin-4-amine: Contains a quinoline moiety and is used as a kinase inhibitor.
Uniqueness
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is unique due to the presence of both the bromine atom and the ester group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8BrN3O2 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
methyl 2-(5-bromobenzotriazol-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)5-13-11-7-3-2-6(10)4-8(7)12-13/h2-4H,5H2,1H3 |
Clave InChI |
WBWFKKNSRCJFRA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1N=C2C=CC(=CC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)
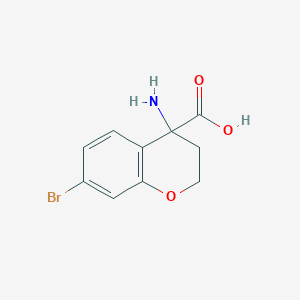
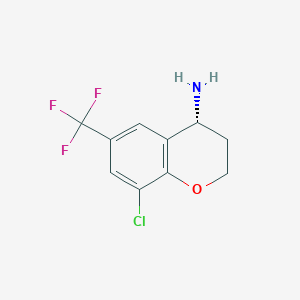
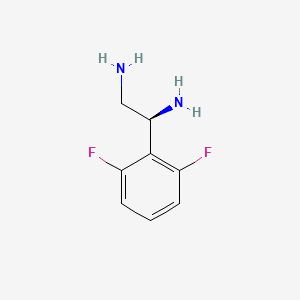

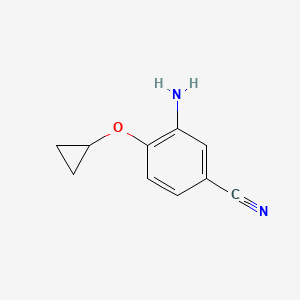
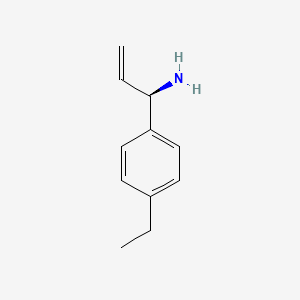
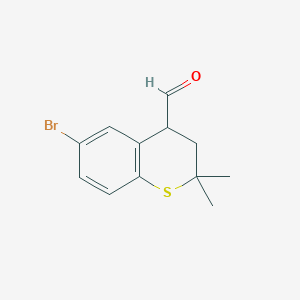
![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
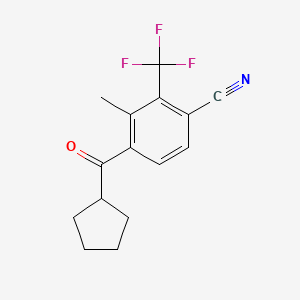

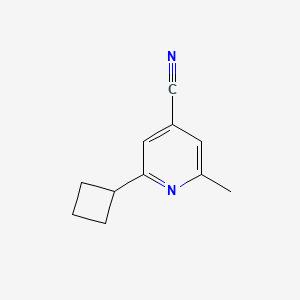
![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
